molecular formula C13H12ClNO2 B7475031 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide

Cat. No. B7475031
M. Wt: 249.69 g/mol
InChI Key: FJUBUKACGZKNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has been synthesized for various applications, including medicinal chemistry, drug discovery, and biochemical studies.

Mechanism of Action

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide exerts its biological effects by modulating the activity of TRPV1 channels. TRPV1 channels are expressed in sensory neurons and play a crucial role in pain sensation and inflammation. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide also exhibits a potent antitumor effect by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been reported to inhibit the activity of TRPV1 channels, leading to a reduction in pain and inflammation. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to modulate the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has several advantages for lab experiments. It is a readily available and cost-effective tool compound that can be used to study the role of TRPV1 channels in pain sensation and inflammation. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide exhibits a potent antitumor effect, making it a promising candidate for cancer therapy. However, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide also has some limitations. It has been reported to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has several potential future directions for scientific research. One possible direction is to investigate its use as a therapeutic agent for cancer treatment. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to exhibit a potent antitumor effect, making it a promising candidate for cancer therapy. Another possible direction is to study the role of TRPV1 channels in other physiological processes, such as thermoregulation and cardiovascular function. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide can be used as a lead compound for the development of novel TRPV1 channel modulators with improved pharmacological properties.

Synthesis Methods

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide can be synthesized using a simple and efficient method. The first step involves the reaction of furan-2-carbaldehyde with N-methyl-4-chlorobenzamide in the presence of a base, such as potassium carbonate. This reaction results in the formation of a furan-2-ylmethyl-N-methylbenzamide intermediate. The intermediate is then treated with thionyl chloride to generate the final product, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide. This synthesis method has been optimized to produce high yields of 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide with excellent purity.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been extensively used for scientific research purposes. It has been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has also been shown to exhibit antitumor properties, making it a promising candidate for cancer therapy. Furthermore, 3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide has been used as a tool compound to study the role of the transient receptor potential vanilloid 1 (TRPV1) channel in pain sensation and inflammation.

properties

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(9-12-6-3-7-17-12)13(16)10-4-2-5-11(14)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUBUKACGZKNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(furan-2-ylmethyl)-N-methylbenzamide

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